molecular formula C14H23N4Na3O6 B1337456 Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate CAS No. 217973-03-0

Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

Cat. No. B1337456
M. Wt: 412.32 g/mol
InChI Key: OKHVSTSMWHWVMK-UHFFFAOYSA-K
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Patent
US05925753

Procedure details

The mixture from step B) is then added with 77.3 kg of 30% w/w NaOH and heated to 70° C. for 9 h. The resulting aqueous solution contains 0.131 kmol of the desired compound (content determined by HPLC), as a trisodium salt.
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+:1].C([N:4]1[CH2:15][CH2:14][N:13]([CH2:16][C:17]([O-:19])=[O:18])[CH2:12][CH2:11][N:10]([CH2:20][C:21]([O-:23])=[O:22])[CH2:9][CH2:8][N:7]([CH2:24][C:25]([O-:27])=[O:26])[CH2:6][CH2:5]1)=O.[Na+].[Na+].[OH-].[Na+]>>[Na+:1].[N:7]1([CH2:24][C:25]([O-:27])=[O:26])[CH2:6][CH2:5][NH:4][CH2:15][CH2:14][N:13]([CH2:16][C:17]([O-:19])=[O:18])[CH2:12][CH2:11][N:10]([CH2:20][C:21]([O-:23])=[O:22])[CH2:9][CH2:8]1.[Na+:1].[Na+:1] |f:0.1.2.3,4.5,6.7.8.9|

Inputs

Step One
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].C(=O)N1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Na+].N1(CCN(CCN(CCNCC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: AMOUNT

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.